
Avatrombopag maleate
概要
説明
アバトロムボパグマレイン酸塩は、経口生物学的利用能のある、小型のトロンボポエチン受容体アゴニストです。これは、特に手術を受ける予定の慢性肝疾患患者における血小板減少症の治療のために開発されました。 アバトロムボパグマレイン酸塩は血小板の産生を刺激し、それによって血小板輸血の必要性を減らす .
準備方法
合成経路と反応条件: アバトロムボパグマレイン酸塩の調製には、複数のステップが含まれます。1つの方法は、アバトロムボパグをテトラヒドロフランに溶解し、マレイン酸を加えて45〜55°Cで撹拌することです。 次に混合物を室温に冷却し、ろ過、洗浄、乾燥してアバトロムボパグマレイン酸塩を得る .
工業生産方法: 工業生産のためには、アバトロムボパグマレイン酸塩を、アバトロムボパグをジメチルホルムアミド(DMF)に溶解し、貧溶媒を加えて60°C未満の温度で撹拌することにより合成できます。 次に混合物を冷却し、結晶化させ、ろ過して白色固体を得て、乾燥させてアバトロムボパグマレイン酸塩を得る .
化学反応の分析
反応の種類: アバトロムボパグマレイン酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: 酸素の添加または水素の除去が含まれます。
還元: 水素の添加または酸素の除去が含まれます。
置換: 1つの原子または原子のグループを別の原子またはグループで置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は還元誘導体を生成する可能性があります .
4. 科学研究アプリケーション
アバトロムボパグマレイン酸塩は、幅広い科学研究アプリケーションを持っています。
化学: トロンボポエチン受容体アゴニストの研究のためのモデル化合物として使用されます。
生物学: 血小板産生と巨核球増殖への影響について調査されています。
科学的研究の応用
Chronic Liver Disease
Avatrombopag is primarily indicated for treating thrombocytopenia in patients with chronic liver disease scheduled for invasive procedures. Clinical trials have demonstrated its effectiveness in raising platelet counts significantly, thus reducing the need for platelet transfusions.
- Phase III Trials : Two pivotal trials (ADAPT-1 and ADAPT-2) showed that avatrombopag significantly increased platelet counts in patients with severe thrombocytopenia (platelet count <50 × 10^9/L). In these studies, a higher percentage of patients receiving avatrombopag achieved the primary endpoint of a platelet count ≥50 × 10^9/L compared to placebo groups .
Study | Treatment Group | Primary Endpoint Achievement | Placebo Group |
---|---|---|---|
ADAPT-1 | 66% (low baseline) | 47% vs. 23% | 23% |
ADAPT-2 | 69% (low baseline) | 88% vs. 35% | 35% |
Immune Thrombocytopenia (ITP)
Avatrombopag is also being investigated for its efficacy in treating chronic immune thrombocytopenia (ITP). In clinical settings, it has shown promise in increasing platelet counts and reducing the need for rescue therapies such as platelet transfusions.
- Efficacy Studies : Randomized trials indicated that avatrombopag significantly improved platelet responses compared to placebo, with dose-response relationships observed across various cohorts .
Chemotherapy-Induced Thrombocytopenia
Research is ongoing into the use of avatrombopag for preventing chemotherapy-induced thrombocytopenia (CIT). Given its mechanism of action, it may help mitigate the drop in platelet counts often experienced during chemotherapy regimens.
Safety Profile
Avatrombopag has been generally well tolerated among patients. Common adverse effects reported include gastrointestinal disturbances and post-procedural complications; however, these were comparable to placebo groups . The risk of generating neutralizing antibodies is notably low due to its small molecule nature, which enhances its safety profile.
Pharmacokinetics and Mechanism of Action
Avatrombopag is characterized by:
- Oral Bioavailability : It is administered orally, allowing for convenient dosing.
- Mechanism of Action : By binding to the thrombopoietin receptor (TPOR), it stimulates megakaryocyte proliferation from bone marrow progenitor cells, leading to increased platelet production without affecting platelet activation .
Future Directions and Research
Ongoing studies aim to further elucidate the role of avatrombopag in various patient populations and conditions:
- Expanded Indications : Research continues into its potential use beyond chronic liver disease and ITP.
- Long-term Efficacy : Studies are assessing the durability of response over extended treatment periods and its impact on quality of life for patients undergoing frequent medical procedures.
作用機序
アバトロムボパグマレイン酸塩は、トロンボポエチン受容体(c-Mpl)に結合して刺激し、骨髄前駆細胞からの巨核球の増殖と分化を誘導します。これは、血小板産生の増加につながります。 アバトロムボパグマレイン酸塩は、受容体への結合のためにトロンボポエチンと競合せず、血小板産生に対するトロンボポエチンとの相加効果があります .
類似の化合物:
エルトロムボパグ: 血小板減少症の治療に使用される別のトロンボポエチン受容体アゴニスト。
ロミプロスチム: 免疫性血小板減少症の治療に使用されるペプチドベースのトロンボポエチン受容体アゴニスト。
比較:
アバトロムボパグマレイン酸塩対エルトロムボパグ: アバトロムボパグマレイン酸塩は、エルトロムボパグとは異なり、肝毒性がなく、肝疾患のある患者にとってより安全な選択肢です.
アバトロムボパグマレイン酸塩対ロミプロスチム: アバトロムボパグマレイン酸塩は経口生物学的利用能のある小型分子であるのに対し、ロミプロスチムは注射によって投与されるペプチドベースのアゴニストです.
アバトロムボパグマレイン酸塩は、経口生物学的利用能と肝毒性の欠如により際立っており、血小板減少症の治療におけるユニークで貴重な治療薬となっています。
類似化合物との比較
Eltrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist used for the treatment of immune thrombocytopenia.
Comparison:
Avatrombopag Maleate vs. Eltrombopag: this compound has no hepatotoxicity, unlike eltrombopag, making it a safer option for patients with liver disease.
This compound vs. Romiplostim: this compound is an orally bioavailable small molecule, whereas romiplostim is a peptide-based agonist administered via injection.
This compound stands out due to its oral bioavailability and lack of hepatotoxicity, making it a unique and valuable therapeutic agent in the treatment of thrombocytopenic disorders.
生物活性
Avatrombopag maleate, marketed as Doptelet, is a second-generation thrombopoietin receptor (TPO) agonist developed for the treatment of thrombocytopenia, particularly in patients with chronic liver disease and those undergoing chemotherapy. This compound has garnered attention due to its mechanism of action, pharmacokinetics, and clinical efficacy in increasing platelet counts.
Avatrombopag functions as an agonist for the thrombopoietin receptor (TPOR), stimulating megakaryocyte proliferation and differentiation from bone marrow progenitor cells. This leads to increased platelet production without competing with endogenous thrombopoietin for receptor binding. The drug's unique mechanism allows it to enhance platelet production effectively while minimizing the risk of excessive platelet activation, which can lead to thrombotic events .
Key Mechanistic Insights:
- Binding Affinity : Avatrombopag binds to TPOR, mimicking the biological effects of TPO.
- Platelet Production : It promotes megakaryocyte maturation, leading to increased platelet counts.
- Pharmacodynamics : In clinical studies, a dose-dependent increase in platelet counts was observed within 3 to 5 days post-administration, peaking at 10 to 13 days .
Pharmacokinetics
The pharmacokinetic profile of avatrombopag indicates a mean peak concentration achieved within 5 to 8 hours after oral administration. The drug exhibits a half-life of approximately 16 to 18 hours. Notably, food intake does not significantly affect the absorption rate but reduces pharmacokinetic variability .
Table: Pharmacokinetic Parameters of Avatrombopag
Parameter | Value |
---|---|
Peak Concentration (Cmax) | 166 ng/mL |
Area Under Curve (AUC) | 4198 ng·hr/mL |
Half-Life | 16-18 hours |
Time to Peak | 5-8 hours |
Clinical Efficacy
Avatrombopag has been evaluated in several clinical trials demonstrating its efficacy in increasing platelet counts in various patient populations:
- Chronic Liver Disease : Approved by the FDA for treating periprocedural thrombocytopenia based on phase III trials that showed significant increases in platelet counts compared to placebo .
- Chemotherapy-Induced Thrombocytopenia : Ongoing studies are assessing its effectiveness in patients undergoing chemotherapy, with preliminary results indicating promising outcomes .
- Immune Thrombocytopenia : Two randomized trials have shown efficacy in this indication, further expanding its therapeutic potential .
Case Study Example
In a recent clinical trial involving patients with chronic liver disease scheduled for invasive procedures, participants receiving avatrombopag demonstrated a statistically significant increase in platelet counts compared to those receiving placebo. The results highlighted the drug's ability to mitigate risks associated with low platelet levels during surgical interventions.
Safety Profile
The safety profile of avatrombopag has been extensively studied. Common adverse effects include headache, fatigue, and gastrointestinal symptoms. Importantly, there is no significant increase in thrombotic events compared to placebo groups, which aligns with its pharmacodynamic properties that limit excessive platelet activation .
Table: Summary of Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Headache | 15 |
Fatigue | 12 |
Nausea | 10 |
Thrombotic Events | <1 |
特性
IUPAC Name |
(Z)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2N6O3S2.C4H4O4/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;5-3(6)1-2-4(7)8/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISPBGHDNZYFNM-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38Cl2N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027855 | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677007-74-8 | |
Record name | Avatrombopag maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677007748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avatrombopag maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVATROMBOPAG MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDW7M2P1IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。